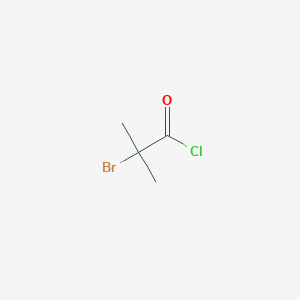

2-Bromo-2-methylpropanoyl chloride

CAS No.: 20469-89-0

Cat. No.: VC2034005

Molecular Formula: C4H6BrClO

Molecular Weight: 185.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20469-89-0 |

|---|---|

| Molecular Formula | C4H6BrClO |

| Molecular Weight | 185.45 g/mol |

| IUPAC Name | 2-bromo-2-methylpropanoyl chloride |

| Standard InChI | InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3 |

| Standard InChI Key | VUNWOWKGBXOBGY-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)Cl)Br |

| Canonical SMILES | CC(C)(C(=O)Cl)Br |

Introduction

Basic Chemical Information

2-Bromo-2-methylpropanoyl chloride is an organic halogen compound characterized by its reactive acyl chloride group and alpha-bromo substitution. The compound has the following fundamental characteristics:

| Property | Information |

|---|---|

| CAS Number | 20469-89-0 |

| Molecular Formula | C₄H₆BrClO |

| Molecular Weight | 185.45 g/mol |

| IUPAC Name | 2-bromo-2-methylpropanoyl chloride |

| Common Synonyms | 2-Bromoisobutyrylchloride, α-Bromoisobutyryl chloride, 2-bromo-2-methylpropionyl chloride |

| InChI Key | VUNWOWKGBXOBGY-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)Cl)Br |

The structure features a central carbon atom with two methyl groups, a bromine atom, and an acyl chloride functional group, giving the compound its distinctive reactivity profile .

Physical and Chemical Properties

2-Bromo-2-methylpropanoyl chloride presents as a colorless to pale yellow liquid with a pungent odor. Its physical and chemical properties make it valuable for various chemical applications:

| Property | Value |

|---|---|

| Physical Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Density | 1.594±0.06 g/cm³ (20°C, 760 Torr) |

| Boiling Point | 60-75°C (23 Torr) |

| Flash Point | Not precisely determined, but classified as flammable |

| Solubility in Water | Reacts (hydrolyzes) |

| Recommended Storage Temperature | -10°C |

| Stability | Moisture sensitive |

The compound is highly reactive toward nucleophiles and undergoes hydrolysis readily in the presence of moisture, requiring careful handling and storage under dry conditions .

Synthesis Methods

2-Bromo-2-methylpropanoyl chloride can be synthesized through several methods, with the most common being the conversion of 2-bromo-2-methylpropionic acid to the corresponding acyl chloride.

From 2-bromo-2-methylpropionic acid

The primary synthetic route involves the reaction of 2-bromo-2-methylpropionic acid with chlorinating agents:

| Reagent | Reaction Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Dissolve acid in dichloromethane, add SOCl₂ at low temperatures, then stir and heat to complete conversion | Commonly used laboratory method |

| Oxalyl Chloride ((COCl)₂) | Similar to thionyl chloride method, often with catalytic DMF | Generates CO and CO₂ as byproducts |

In industrial settings, production often employs large-scale reactors and continuous flow processes to ensure high yield and purity. Reaction conditions are carefully controlled to optimize conversion rates and minimize byproduct formation .

Chemical Reactions

2-Bromo-2-methylpropanoyl chloride participates in various chemical reactions, primarily as an electrophile due to its reactive acyl chloride functionality.

Types of Reactions

| Reaction Type | Details | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles including amines, alcohols, and thiols | Amides, esters, and thioesters respectively |

| Hydrolysis | Occurs readily in the presence of water or aqueous solutions | 2-bromo-2-methylpropionic acid and hydrochloric acid |

| Acylation Reactions | Interacts with enzymes, proteins, and biomolecules | Modified biomolecules with altered activity |

The compound's reactivity is primarily determined by the electrophilic nature of its carbonyl carbon, which readily undergoes nucleophilic attack .

Reaction with Ammonia

When 2-bromo-2-methylpropanoyl chloride reacts with ammonia, it forms 2-bromo-2-methylpropanamide with high yields:

To a vigorously stirred solution of 2-bromo-2-methylpropanoyl bromide (a related compound) in light petroleum ether at 0°C, aqueous ammonia is added in portions. After continued stirring, the precipitate is collected and washed with water to give 2-bromo-2-methylpropanamide as a white solid with approximately 96% yield .

Applications in Research and Industry

2-Bromo-2-methylpropanoyl chloride has significant applications across multiple fields due to its unique chemical properties.

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the preparation of:

Polymer Chemistry

In polymer science, 2-bromo-2-methylpropanoyl chloride plays a crucial role in:

-

Atom transfer radical polymerization (ATRP) processes

-

Preparation of polymers and copolymers

-

Synthesis of macroinitiators for ring-opening polymerization of methyl methacrylate and styrene

Biological Research

The compound is employed in biological studies for:

-

Modification of biomolecules including proteins and enzymes

-

Study of enzyme mechanisms

-

Creation of bioconjugates through acylation reactions

These modifications can alter protein activity, localization, and interactions with other cellular components, making the compound valuable in biochemical research.

Biochemical Effects and Mechanisms

When used in biochemical contexts, 2-bromo-2-methylpropanoyl chloride demonstrates several important effects:

Molecular Mechanism

The compound exerts its effects through acylation reactions with biomolecules. It binds to nucleophilic sites such as hydroxyl and amino groups on proteins and enzymes, forming covalent bonds that can modify the target molecule's structure and function.

Cellular Effects

The modification of proteins and enzymes by 2-bromo-2-methylpropanoyl chloride can lead to:

-

Changes in cell signaling pathways

-

Alterations in gene expression

-

Disruptions in metabolic pathways

-

Modified protein-protein interactions

| Classification System | Designation |

|---|---|

| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive) |

| Signal Word | Danger |

| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |

| UN Number | 2920 |

| Transport Class | 8(3) |

| Packing Group | II |

First Aid Measures

In case of exposure:

-

Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing

-

Eye contact: Flush with plenty of water for at least 15 minutes and seek medical attention

-

Inhalation: Move to fresh air and seek medical attention

-

Ingestion: Wash out mouth with water and seek immediate medical attention

Comparative Analysis

2-Bromo-2-methylpropanoyl chloride shares structural similarities with other alpha-halogenated acyl halides, particularly 2-bromo-2-methylpropionyl bromide (CAS: 20769-85-1).

| Compound | CAS Number | Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 2-Bromo-2-methylpropanoyl chloride | 20469-89-0 | C₄H₆BrClO | 185.45 g/mol | Contains chlorine as acyl halide |

| 2-Bromo-2-methylpropionyl bromide | 20769-85-1 | C₄H₆Br₂O | 229.9 g/mol | Contains bromine as acyl halide |

While both compounds share similar reactivity patterns, the chloride derivative typically exhibits greater reactivity in nucleophilic substitution reactions due to the better leaving group properties of the chloride ion compared to bromide in acyl substitutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume